2,6-Bis(dimethylaminomethyl)pyri-dine
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Overview
Description
N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine: is a chemical compound with the molecular formula C11H20N2. It is a derivative of pyridine, characterized by the presence of two dimethylamino groups attached to the 2 and 6 positions of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine typically involves the reaction of 2,6-dimethylpyridine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
2,6-dimethylpyridine+formaldehyde+dimethylamine→N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine
Industrial Production Methods: In an industrial setting, the production of N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine N-oxide.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes. The dimethylamino groups play a crucial role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: Another compound with similar structural features but different chemical properties and applications.
N2,N2,N6,N6-Tetramethyl-L-lysine: A derivative of lysine with similar dimethylamino groups.
Uniqueness: N2,N2,N6,N6-Tetramethyl-2,6-pyridinedimethanamine is unique due to its specific arrangement of dimethylamino groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-[6-[(dimethylamino)methyl]pyridin-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H19N3/c1-13(2)8-10-6-5-7-11(12-10)9-14(3)4/h5-7H,8-9H2,1-4H3 |
InChI Key |
MGYGVVVDLZIDTB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC(=CC=C1)CN(C)C |
Origin of Product |
United States |
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